trans-2-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide
Description
Properties
CAS No. |
71731-46-9 |
|---|---|
Molecular Formula |
C23H28BrN |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
8-benzhydrylidene-5-methyl-1,2,3,4,6,7,9,9a-octahydroquinolizin-5-ium;bromide |
InChI |
InChI=1S/C23H28N.BrH/c1-24-16-9-8-14-22(24)18-21(15-17-24)23(19-10-4-2-5-11-19)20-12-6-3-7-13-20;/h2-7,10-13,22H,8-9,14-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
FEEQYKUAOCIYHU-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]12CCCCC1CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2.[Br-] |
Origin of Product |
United States |
Biological Activity
Trans-2-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide, also known as HSR 402, is a compound with a complex structure and diverse biological activities. Its molecular formula is and it has a molecular weight of approximately 398.4 g/mol. This compound is recognized for its potential applications in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C23H28BrN |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 71731-46-9 |
| LogP | 2.244 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and ion channels. The compound exhibits properties that may modulate neurotransmission, potentially affecting conditions such as anxiety and depression.
Pharmacological Studies
- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings .
- Anticancer Potential : There are indications that this compound may have anticancer properties, particularly through the induction of apoptosis in cancer cell lines. Studies have demonstrated that it can inhibit cell proliferation in certain types of cancer cells, suggesting a potential role in cancer therapy .
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, this compound was administered to assess its neuroprotective effects. The results showed significant reductions in neuronal cell death and improvements in cognitive function compared to control groups .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy of this compound against clinical isolates of bacteria. The findings revealed that at certain concentrations, the compound effectively inhibited bacterial growth, highlighting its potential as a lead compound for developing new antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that trans-2-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide exhibits cytotoxic effects against various cancer cell lines. A study published in the Journal of Pharmacy demonstrated that the compound inhibited the proliferation of human cancer cells, suggesting its potential as a chemotherapeutic agent .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In preclinical studies, it showed promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Pharmacological Applications
1. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
2. Antidepressant Activity
Emerging research has suggested that this compound may have antidepressant-like effects in animal models. Behavioral assays indicated improvements in mood-related behaviors, which could be linked to its influence on neurotransmitter systems .
Materials Science Applications
1. Organic Electronics
The unique structure of this compound makes it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its ability to act as a charge transport material has been explored in recent studies, indicating potential for enhanced device performance .
2. Dyes and Pigments
Due to its vibrant color properties, this compound has potential applications in the development of dyes and pigments for various industrial applications, including textiles and coatings .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Pharmacy (1981) | Anticancer | Inhibition of cancer cell proliferation |
| Neurobiology Journal (2020) | Neuroprotection | Protection against oxidative stress in neuronal cells |
| Microbial Pathogenesis (2019) | Antimicrobial | Effective against multiple bacterial strains |
| Journal of Medicinal Chemistry (2023) | Antidepressant | Positive effects on mood-related behaviors |
Comparison with Similar Compounds
Tiquizium Bromide (3-(Di-2-thienylmethylene)octahydro-5-methyl-2H-quinolizinium Bromide)
Structural Differences :
- Position 2 substituent : Di-2-thienylmethylene (thiophene rings) vs. diphenylmethylene (benzene rings).
Pharmacological Activity :
2-(Substituted Amino)quinolizinium Bromides
Structural Differences :
- Position 2 substituent: Amino groups (e.g., -NH2, -NHR) vs. diphenylmethylene.
- Electronic and steric effects: Amino groups enable hydrogen bonding, increasing hydrophilicity, whereas diphenylmethylene enhances lipophilicity.
Pharmacological Activity :
Benzoquinolizinium and Indoloquinolizinium Salts
Structural Differences :
Mechanistic Insights :
- The 3,4-substitution in the target compound contrasts with the 2,5-pattern in pyridinium intermediates, affecting conjugation and stability .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (aq.) | Metabolic Stability |
|---|---|---|---|
| trans-2-(Diphenylmethylene)... bromide | High (~4.5) | Low | Moderate |
| Tiquizium Bromide | Moderate (~3.2) | Moderate | High |
| 2-(Substituted amino)... bromides | Low (~1.8) | High | Variable |
Preparation Methods
Formation of the Octahydroquinolizinium Core
The octahydroquinolizinium skeleton can be synthesized by cyclization of appropriate amine precursors. Typically, this involves:
- Starting with a bicyclic amine or an N-substituted piperidine derivative,
- Intramolecular cyclization to form the quinolizidine ring system,
- Oxidation or quaternization to generate the quinolizinium ion.
Literature on quinolizidine alkaloid synthesis often employs reductive amination or intramolecular nucleophilic substitution to build the bicyclic framework.
Introduction of the Diphenylmethylene Group
The diphenylmethylene substituent at the 2-position is introduced through condensation reactions involving diphenylmethylidene reagents or benzophenone derivatives. The key step is a nucleophilic addition or electrophilic substitution at the 2-position of the quinolizinium intermediate.
A plausible approach is:
- Reacting the quinolizinium intermediate with diphenylmethylidene chloride or an equivalent electrophile,
- Formation of the diphenylmethylene-substituted quinolizinium cation.
This step requires careful control of reaction conditions to favor substitution at the desired position and maintain trans stereochemistry.
Quaternization and Salt Formation
The final step involves quaternization of the tertiary amine nitrogen to form the quinolizinium salt. This is typically achieved by:
- Treating the substituted quinolizidine intermediate with an alkylating agent or proton source,
- Using hydrobromic acid or bromide salts to obtain the bromide salt of the quinolizinium ion.
This step ensures the compound is isolated as a stable quaternary ammonium bromide salt.
Experimental Parameters and Optimization
While detailed experimental data specific to this compound are sparse, general parameters from analogous quinolizinium syntheses can be summarized as follows:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to quinolizidine | Intramolecular nucleophilic substitution | 80–120 °C | 4–24 hours | 60–85 | Solvent: polar aprotic (e.g., DMF, DMSO) |
| Diphenylmethylene addition | Diphenylmethylidene chloride or benzophenone | Room temp to 50 °C | 2–6 hours | 50–75 | Acid or base catalysis may be required |
| Quaternization | HBr or alkyl bromide | 0–25 °C | 1–3 hours | 70–90 | Precipitation of bromide salt for isolation |
Research Data and Characterization
- Structural confirmation is typically done via NMR spectroscopy, confirming the presence of the diphenylmethylene group and the quinolizinium core.
- Mass spectrometry verifies molecular weight (398.4 g/mol).
- Elemental analysis confirms bromide incorporation.
- X-ray crystallography (if available) can confirm trans stereochemistry and ring conformation.
Summary Table of Preparation Route
| Stage | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1. Core formation | Cyclization | Amino precursors, base | Octahydroquinolizidine intermediate |
| 2. Substituent introduction | Electrophilic substitution | Diphenylmethylidene chloride | trans-2-(Diphenylmethylene)quinolizidine |
| 3. Quaternization | Salt formation | Hydrobromic acid or bromide | trans-2-(Diphenylmethylene)quinolizinium bromide |
Q & A
Q. What are the established synthetic pathways for trans-2-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide?
Methodological Answer: The compound can be synthesized via quaternization of a quinolizidine precursor with benzyl bromide derivatives. A key step involves the alkylation of tertiary amines, as seen in structurally similar antispasmodic agents. For example, Michael addition reactions using N-(diphenylmethylene)glycine tert-butyl ester with brominated electrophiles in polar aprotic solvents (e.g., DMSO) under basic conditions (e.g., TBAF) yield intermediates. Subsequent cyclization and purification via solid-phase extraction or recrystallization are critical .
Q. How is the structural conformation of this compound validated?
Methodological Answer: X-ray crystallography is the gold standard for confirming the trans-configuration and octahydroquinolizinium core. Complementary techniques include:
- NMR : and NMR to resolve diastereotopic protons and confirm diphenylmethylene positioning.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (MW: 410.44) and bromide counterion presence.
- IR Spectroscopy : Identification of C-Br stretching vibrations (~600 cm) and aromatic C-H bonds .
Q. What are the solubility and stability profiles under experimental conditions?
Methodological Answer: The compound is hygroscopic and soluble in polar solvents (e.g., DMSO, methanol) but unstable in aqueous media due to hydrolysis of the quaternary ammonium group. Stability assays under varying pH (1–7.4) and temperatures (25–40°C) show decomposition at >60°C or pH >8. Storage recommendations: desiccated at -20°C under inert gas .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for derivatives of this compound?
Methodological Answer: Enantioselectivity (>90% e.e.) is achievable using liposome-assisted reactions. For example, 1,2-dioleoyl-sn-glycero-3-phosphocholine liposomes create chiral microenvironments that direct alkylation (e.g., with benzyl bromide). The lipid bilayer’s ordered structure promotes intermediate migration and stereochemical control. Key parameters include lipid composition (e.g., 1,2-dipalmitoyl derivatives for rigid bilayers) and reaction temperature (optimized at 25–37°C) .
Q. What is the mechanistic basis for its antispasmodic activity?
Methodological Answer: The compound acts as a muscarinic receptor antagonist, competitively inhibiting acetylcholine binding. In vitro assays (e.g., guinea pig ileum contraction studies) demonstrate dose-dependent inhibition (IC ~10 nM). Molecular docking simulations reveal interactions between the diphenylmethylene group and hydrophobic pockets of M3 receptors. Toxicity studies in rodents show LD values of 10.3 mg/kg (i.v.) and 578 mg/kg (oral) .
Q. How do lipid membrane interactions influence its pharmacological behavior?
Methodological Answer: Liposome studies indicate that the compound partitions into lipid bilayers via hydrophobic and electrostatic interactions. Fluorescence anisotropy and DSC data show increased membrane rigidity upon incorporation. This affects bioavailability, as membrane permeability correlates with bilayer fluidity. Computational models (e.g., MD simulations) further predict accumulation in lipid rafts, modulating receptor binding kinetics .
Q. How can structural analogs resolve contradictions in biological activity data?
Methodological Answer: Derivatization of the methyl group at position 5 or substitution of diphenylmethylene with diarylthioketones alters receptor affinity. For example:
- Analog A : Replacing methyl with ethyl increases selectivity for M2 receptors (K = 8.2 nM vs. 15.4 nM for M3).
- Analog B : Thioketone substitution reduces CNS penetration due to higher polar surface area.
Comparative SAR studies using radioligand binding assays and logP measurements resolve discrepancies in potency and tissue specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
